Retigabine Dihydrochloride

Description

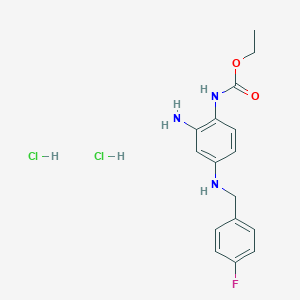

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFOWNASITQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164616 | |

| Record name | Ezogabine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150812-13-8 | |

| Record name | Ezogabine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezogabine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZOGABINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9W9019AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology and Molecular Mechanisms of Retigabine Dihydrochloride

Primary Mechanism of Action: Positive Allosteric Modulation of KCNQ Channels

Retigabine's principal mechanism involves the enhancement of currents mediated by KCNQ (or Kv7) channels. researchgate.netjneurosci.org This positive allosteric modulation results in a stabilizing effect on the channels, leading to a hyperpolarizing influence that dampens neuronal hyperexcitability. researchgate.net

Specific KCNQ Subtype Potentiation (KCNQ2, KCNQ3, KCNQ4, KCNQ5)

Retigabine (B32265) demonstrates a specific potentiation of neuronal KCNQ channel subtypes, namely KCNQ2, KCNQ3, KCNQ4, and KCNQ5. jneurosci.orgjneurosci.orgmdpi.com These subtypes are crucial in forming the M-current, a subthreshold potassium current that regulates neuronal firing rates. pnas.org Studies have shown that retigabine's efficacy varies among these subtypes, with KCNQ3 showing the highest sensitivity. physiology.orgfrontiersin.org The heteromeric channels formed by KCNQ2 and KCNQ3 subunits, which are major contributors to the M-current, are particularly responsive to retigabine. physiology.orgrsc.org While it also acts on KCNQ4 and KCNQ5, the affinity for these subtypes is comparatively lower. rsc.orgtga.gov.au

Table 1: Retigabine Potency on KCNQ Channel Subtypes

| KCNQ Subtype | Reported EC50 / Potency | Key Findings |

|---|---|---|

| KCNQ2 | ΔV0.5 ~−17 mV to −24 mV physiology.org | Shows significant, but lesser, sensitivity compared to KCNQ3. physiology.org |

| KCNQ3 | EC50 ~0.6 µM; ΔV0.5 ~−40 mV physiology.org | Exhibits the highest affinity and efficacy for retigabine among all KCNQ channels. physiology.orgfrontiersin.org |

| KCNQ4 | EC50 ~5.2 µM rsc.orgtga.gov.au | Responds to retigabine, but to a lesser extent than KCNQ3. physiology.org |

| KCNQ5 | EC50 ~6.4 µM tga.gov.au | Responds well to retigabine, but to a lesser extent than KCNQ3. physiology.org |

| KCNQ2/3 | ΔV0.5 ~−30 mV physiology.org | Heteromeric channels are robustly potentiated by retigabine. physiology.orgrsc.org |

Shift in Voltage-Dependent Channel Activation to More Hyperpolarized Potentials

Retigabine causes a significant negative or hyperpolarizing shift in the voltage-dependence of KCNQ channel activation. rsc.orgnih.govnih.gov This means that the channels can open at more negative membrane potentials, closer to the resting membrane potential of neurons. jneurosci.org This shift effectively increases the number of KCNQ channels that are open at rest, contributing to a constant hyperpolarizing influence that helps to stabilize the neuron and reduce its likelihood of firing an action potential. researchgate.net The extent of this voltage shift can be substantial, with studies reporting shifts of approximately -24 mV in native neurons and even greater shifts in heterologously expressed KCNQ channels. nih.gov

Enhancement of Activation Kinetics and Maximal Current Density

In addition to shifting the voltage dependence, retigabine also enhances the activation kinetics of KCNQ channels. researchgate.netrsc.org This leads to a more rapid response to membrane depolarization. researchgate.net Furthermore, retigabine has been shown to increase the maximal current density, meaning it can augment the total potassium flow through the channels when they are fully activated. researchgate.netrsc.org This effect, combined with the hyperpolarizing shift and stabilization of the open state, results in a powerful suppression of neuronal excitability.

Selectivity Profile, including Absence of Significant Action on Cardiac KCNQ1

Crucially, retigabine exhibits a favorable selectivity profile by not significantly affecting the KCNQ1 channel subtype. rsc.orgnih.govnih.gov KCNQ1 is predominantly expressed in the heart and is vital for cardiac repolarization. mdpi.com The lack of activity at KCNQ1 minimizes the risk of cardiac side effects, such as long QT syndrome, which can be associated with modulation of cardiac potassium channels. rsc.orgmdpi.com This selectivity is attributed to the absence of a key binding residue in the KCNQ1 channel that is present in the retigabine-sensitive neuronal subtypes. frontiersin.orgrsc.org

Molecular Binding Site and Structural Insights

The specific binding site for retigabine on KCNQ channels has been extensively investigated. It is understood that retigabine binds to a hydrophobic pocket located within the pore domain of the channel, at the interface between two adjacent subunits. rsc.orgfrontiersin.orgnih.gov This pocket is formed by residues from the S5 and S6 transmembrane segments. jneurosci.orgrsc.org

A critical residue for retigabine binding and action is a tryptophan (Trp) located in the S5 segment, which is conserved across the retigabine-sensitive KCNQ2, KCNQ3, KCNQ4, and KCNQ5 subtypes. jneurosci.orgfrontiersin.orgpnas.org Mutation of this tryptophan residue to the corresponding amino acid found in the insensitive KCNQ1 channel (leucine) abolishes the effect of retigabine. jneurosci.orgnih.gov Other residues in the S5 and S6 segments, as well as the pore helix, also contribute to the formation of the binding pocket and the interaction with the drug molecule. nih.govacs.org Cryo-electron microscopy studies have provided structural confirmation of retigabine binding within this inter-subunit pocket, revealing how the drug stabilizes the open conformation of the channel gate. frontiersin.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Retigabine Dihydrochloride (B599025) |

| Flupirtine (B1215404) |

| Linopirdine (B1675542) |

| XE991 |

| Phenytoin (B1677684) |

| Carbamazepine (B1668303) |

| Sodium valproate |

| (S)-1 |

| BMS-204352 |

| ICA-27243 |

| Zinc pyrithione |

| 4-hydroxybenzoic acid |

| Glutaric acid |

| 4-Amino-p-chlorobutyric acid lactam |

| (2R,3R)-(+)-tartaric acid |

| Gallic acid |

| Isoniazid |

| Fluoxetine hydrochloride |

| ML213 |

| ICA-069673 |

| Aloperine |

| Phenobarbital |

| Kainic acid |

Hydrophobic Pocket Interaction Near the Channel Gate

The molecular interaction between retigabine and KCNQ channels is a key determinant of its pharmacological activity. Research has identified a specific binding site for retigabine within a hydrophobic pocket located near the channel's gate. medchemexpress.comfrontiersin.org This pocket is formed at the interface between the S5 and S6 transmembrane domains of adjacent subunits within the tetrameric channel structure. frontiersin.orgrsc.org

A crucial element for this interaction is a conserved tryptophan residue (Trp236 in KCNQ2) located in the S5 segment. jneurosci.orgfrontiersin.org This tryptophan is present in the neuronal KCNQ subtypes (KCNQ2-5) that are sensitive to retigabine, but absent in the cardiac KCNQ1 subtype, explaining the drug's selectivity. jneurosci.orgfrontiersin.orgtga.gov.au The binding of retigabine to this hydrophobic pocket is thought to stabilize the open conformation of the channel. frontiersin.orgresearchgate.net Cryo-electron microscopy studies have confirmed that retigabine sits (B43327) in this hydrophobic pocket, causing conformational changes that push the S5 and S6 segments apart, thereby favoring the open state. nih.gov This interaction effectively lowers the energy barrier for channel opening. rupress.org

Structure-Activity Relationship Studies and Analog Design

The understanding of retigabine's binding site has fueled structure-activity relationship (SAR) studies aimed at designing new analogs with improved properties. nih.govnih.gov These studies have explored how modifications to the retigabine molecule affect its affinity, efficacy, and subtype specificity. researchgate.net

Key findings from SAR studies include:

Aromatic Ring Substituents: Modifications to the aromatic rings of the retigabine molecule can alter the polarity of the carbonyl oxygen, which in turn affects the drug's interaction with the crucial tryptophan residue (Trp265 in KCNQ3). frontiersin.orgresearchgate.net

Prevention of Dimer Formation: One area of focus has been to design analogs that minimize the formation of dimers, a process that can impact the drug's stability. nih.gov Strategies have included isosteric replacement of the N4 nitrogen with oxygen or methylene (B1212753) groups and the introduction of electron-withdrawing fluorine atoms. researchgate.net

Enhanced Potency and Stability: Building on the cryo-EM structure of the KCNQ2-retigabine complex, researchers have designed and synthesized new analogs. One such compound, designated as compound 60, demonstrated higher potency, greater photochemical stability, and more effective anticonvulsant effects in animal models compared to retigabine. nih.govnih.govresearchgate.net

These studies highlight the potential to develop second-generation KCNQ channel openers with optimized therapeutic profiles. rsc.org

Downstream Electrophysiological Effects on Neuronal Activity

By activating KCNQ channels, retigabine produces significant downstream effects on the electrical behavior of neurons. tga.gov.au

Hyperpolarization of Membrane Potential

A primary consequence of increased potassium channel activity is the hyperpolarization of the neuronal resting membrane potential. nih.govnih.gov KCNQ channels are active at rest, providing a continuous hyperpolarizing influence that helps to stabilize the membrane potential. nih.govmedchemexpress.comresearchgate.net By enhancing the opening of these channels, retigabine increases the outward flow of potassium ions, making the inside of the neuron more negative. rsc.orgresearchgate.net This hyperpolarizing effect has been consistently observed in various neuronal cell types. nih.govuniversiteitleiden.nlresearchgate.net The extent of this hyperpolarization is dose-dependent and more pronounced in neurons that are already partially depolarized. researchgate.netresearchgate.net

Suppression of Repetitive Firing and Bursting Activity

The M-current, which is mediated by KCNQ channels, acts as a natural brake on repetitive neuronal firing and burst generation. escholarship.orgilae.org Retigabine's enhancement of this current effectively strengthens this braking mechanism. ilae.org This leads to a significant suppression of repetitive action potential firing and bursting activity, which are hallmarks of epileptic seizures. rsc.orgtga.gov.aunih.gov Studies have shown that retigabine can abolish spontaneous bursting in hippocampal slices and reduce epileptiform activity in brain tissue from patients with pharmacoresistant epilepsy. rsc.orgdovepress.com The suppression of bursting is also achieved by preventing the escalation of spike afterdepolarization into a full burst. escholarship.org

Influence on Action Potential Generation

The hyperpolarization of the resting membrane potential and the increased potassium conductance have a direct impact on the generation of action potentials. Retigabine increases the amount of depolarizing current required to reach the threshold for firing an action potential (rheobase). researchgate.netresearchgate.netjneurosci.org While the threshold potential for firing may remain unchanged, the hyperpolarized state means that a stronger stimulus is needed to depolarize the membrane to that threshold. nih.govjneurosci.org Consequently, the number of action potentials generated in response to a given stimulus is reduced. nih.gov Interestingly, the hyperpolarization can also lead to a recovery of sodium channels from inactivation, which may result in a more positive peak of the action potential when it does fire. rupress.org

Secondary Pharmacological Actions and Receptor Interactions

While its primary mechanism is the activation of KCNQ channels, retigabine has been shown to have secondary pharmacological actions, most notably involving the GABAergic system. tga.gov.audrugbank.com At concentrations higher than those required to affect KCNQ channels, retigabine can potentiate GABA-mediated currents. nih.govresearchgate.net

Research indicates that retigabine can directly interact with the GABA-A receptor complex, acting as a positive allosteric modulator. nih.govdrugbank.comresearchgate.net It appears to have a synergistic effect with GABA, enhancing the inhibitory action of this neurotransmitter. researchgate.net Specifically, retigabine has been found to selectively enhance currents through extrasynaptic GABA-A receptors containing the δ-subunit, while having less effect on synaptic receptors. nih.govnih.gov This subtype selectivity may contribute to its broad anticonvulsant profile. nih.govnih.gov

Potentiation of GABA-Evoked Currents (GABAA Receptors) at Higher Concentrations

At concentrations of 10 μM and higher, retigabine dihydrochloride has been shown to potentiate currents evoked by gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. acs.orgselleck.co.jp This enhancement of GABAergic transmission is considered a secondary, yet significant, component of its anticonvulsant activity. nih.govresearchgate.net Studies have demonstrated that retigabine can augment GABA-induced chloride currents in cultured rat cortical neurons. selleck.co.jp

The interaction with GABAA receptors is subtype-selective. Research using recombinant GABAA receptors expressed in tsA 201 cells has provided detailed insights into this selectivity. nih.gov Retigabine at a concentration of 10 μM was found to enhance currents through receptors containing the δ (delta) subunit, which are typically located extrasynaptically and mediate tonic inhibition. nih.gov Conversely, it did not alter currents through receptors containing the γ2S (gamma-2S) subunit, which are more commonly associated with synaptic, phasic inhibition. nih.gov The potentiation of currents through α1β2δ receptors by retigabine was observed to be concentration-dependent, becoming statistically significant at 1 μM. nih.gov This suggests that retigabine's modulatory effect on the GABA system preferentially targets receptors responsible for tonic inhibition. nih.gov

Further studies have indicated that the effect of retigabine is not antagonized by flumazenil, which implies that its action is not mediated through the benzodiazepine (B76468) binding site on the GABAA receptor complex. acs.org Instead, evidence points towards a positive allosteric modulation at a different site. researchgate.net

Table 1: Effect of Retigabine (10 μM) on Recombinant GABAA Receptor Subtypes

| GABAA Receptor Subunit Combination | Effect of Retigabine | Reference |

|---|---|---|

| α1β2δ | Enhanced Current | nih.gov |

| α4β2δ | Enhanced Current | nih.gov |

| α4β3δ | Enhanced Current | nih.gov |

| α6β2δ | Enhanced Current | nih.gov |

| α1β2γ2S | Unaltered Current | nih.gov |

| α4β3γ2S | Unaltered Current | nih.gov |

| α5β3γ2S | Unaltered Current | nih.gov |

| α6β2γ2S | Unaltered Current | nih.gov |

| α1β2 | Diminished Current | nih.gov |

| α4β3 | Diminished Current | nih.gov |

| α6β2 | Increased Current | nih.gov |

Lack of Significant Interaction with Glutamate (B1630785) Receptors

In contrast to its effects on the GABAergic system, research indicates that this compound does not have a significant interaction with glutamate receptors. selleck.co.jpplos.org Glutamate is the principal excitatory neurotransmitter in the brain, and many antiepileptic drugs exert their effects by antagonizing its action. However, studies have consistently shown that retigabine does not directly engage with these receptors to a meaningful extent. selleck.co.jpplos.org

Weak Blocking Effects on Sodium and Calcium Channels

In addition to its primary and secondary modulatory roles, this compound has been observed to exert weak blocking effects on voltage-gated sodium and calcium channels. nih.govresearchgate.netif-pan.krakow.pl These effects are generally considered to be modest and are observed at higher, supra-therapeutic concentrations, typically in the range of 10-100 μM. Therefore, this inhibition of sodium and calcium currents is not believed to be a clinically relevant contributor to its primary anticonvulsant efficacy.

Table 2: Summary of Secondary Pharmacological Actions of this compound

| Target | Effect | Effective Concentration | Reference |

|---|---|---|---|

| GABAA Receptors | Potentiation of currents (subtype-selective) | ≥10 μM for significant effect | acs.orgselleck.co.jpnih.gov |

| Glutamate Receptors | No significant interaction | N/A | selleck.co.jpplos.org |

| Voltage-Gated Sodium Channels | Weak block | 10-100 μM | nih.govresearchgate.net |

| Voltage-Gated Calcium Channels | Weak block | 10-100 μM | nih.govresearchgate.net |

Preclinical Research on Retigabine Dihydrochloride

In vitro Studies

Anticonvulsant Efficacy in Neuronal Culture Models

Retigabine (B32265) dihydrochloride (B599025) has demonstrated notable anticonvulsant effects in various neuronal culture models. In cultures of mouse cortical neurons, retigabine has been shown to potently reduce excitability. nih.gov This is achieved through a combination of mechanisms, including the hyperpolarization of the resting membrane potential and a decrease in neuronal input resistance. nih.gov These actions collectively diminish the likelihood of action potential generation in response to direct current injection. nih.gov

Furthermore, studies utilizing dissociated neuronal cultures have shown that retigabine can suppress seizure-like activity induced by low magnesium conditions. explorationpub.com This model mimics certain aspects of epilepsy, and the ability of retigabine to significantly reduce spontaneous spiking highlights its anticonvulsant potential at the cellular network level. explorationpub.com The compound has also been observed to reduce spontaneous bursting in hippocampal-entorhinal cortex slices from kainate-treated rats, a model known for resistance to some conventional antiepileptic drugs. dovepress.com In slices of the neocortex from human patients with pharmacoresistant epilepsy, retigabine suppressed spontaneous spike waves and epileptiform field potentials induced by low magnesium. dovepress.com

Electrophysiological Characterization in Recombinant and Native Systems

The primary mechanism of action of retigabine is the activation of voltage-gated potassium channels of the KCNQ (or Kv7) family. tga.gov.aunih.gov This has been extensively characterized through electrophysiological studies in both recombinant expression systems and native neurons. Retigabine is known to be an activator of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels. tga.gov.aujneurosci.org This activity is significant because these channels are crucial in controlling neuronal excitability. tga.gov.au

In addition to its primary action on KCNQ channels, at higher concentrations, retigabine has been found to potentiate currents evoked by gamma-aminobutyric acid (GABA). apexbt.com Specifically, it has been shown to be a subtype-selective modulator of GABA-A receptors, with a preference for extrasynaptic δ-containing receptors. nih.gov This dual mechanism of enhancing potassium currents and potentiating GABAergic inhibition contributes to its broad anticonvulsant profile. nih.govnih.gov

Voltage-clamp experiments have been instrumental in elucidating the effects of retigabine on KCNQ channels. In Chinese Hamster Ovary (CHO) cells stably expressing KCNQ2 and KCNQ3 subunits, retigabine induced a potassium current and hyperpolarized the cells. apexbt.com Application of retigabine to oocytes expressing KCNQ2/3 heteromeric channels resulted in a significant increase in current amplitude. researchgate.net

Detailed voltage-clamp studies revealed that retigabine shifts the voltage dependence of channel activation to more hyperpolarized potentials. jneurosci.orgresearchgate.netjneurosci.org For instance, in oocytes expressing KCNQ2/3 channels, 10 μM retigabine shifted the activation threshold and the voltage for half-activation by approximately -20 mV. researchgate.net A similar hyperpolarizing shift of about -30 mV was observed for Kv7.2/7.3 channels in neocortical myelinated axons. jneurosci.org This shift means that the channels are more likely to be open at the resting membrane potential, leading to a stabilizing effect on the neuron. jneurosci.org

Retigabine also modifies the kinetics of these channels, increasing the rate of activation and slowing the rate of deactivation at a given voltage. researchgate.net These effects have been consistently observed in both recombinant systems (like oocytes and HEK293T cells) and native neurons, such as those in cultured mouse cortex and rat hippocampal slices. nih.govresearchgate.netnih.govdoctorlib.org

The potency of retigabine has been quantified in various systems. The half-maximal effective concentration (EC50) is the concentration of the drug that produces 50% of the maximal response, while the half-maximal inhibitory concentration (IC50) is the concentration that causes 50% inhibition of a specific biological process. promegaconnections.com

For its primary action as a KCNQ channel activator, the EC50 values for retigabine vary depending on the specific KCNQ subunit composition, ranging from 0.6 to 100 μM for Kv7.1 through Kv7.5. rndsystems.com In a thallium flux assay using CHO cells expressing Kv7.2 and Kv7.3 subunits, the EC50 for retigabine was determined to be 11.2 ± 1.6 μM. acs.org

Regarding its effects on GABA-A receptors, retigabine's enhancement of currents through α1β2δ receptors was concentration-dependent, becoming significant at 1 μM. nih.gov In studies of seizure-like activity in hippocampal neurons, retigabine showed a half-maximal inhibition (IC50) at a concentration of 1 μM. nih.gov

| Parameter | System/Assay | Value | Reference |

|---|---|---|---|

| EC50 (KCNQ Activation) | Kv7.1-Kv7.5 Channels | 0.6 - 100 µM | rndsystems.com |

| EC50 (KCNQ Activation) | Thallium Flux Assay (CHO cells, Kv7.2/7.3) | 11.2 ± 1.6 µM | acs.org |

| IC50 (Seizure-like Activity) | Hippocampal Neurons (low Mg2+) | 1 µM | nih.gov |

Current Measurements and Voltage Clamp Experiments

In vivo Animal Models of Neurological Disorders

Epilepsy and Seizure Models

This compound has demonstrated broad-spectrum efficacy in a multitude of in vivo animal models of epilepsy and seizures. nih.govbioline.org.br Its effectiveness has been confirmed in models of both partial (focal) and generalized seizures. tga.gov.aunih.gov

The compound is active against seizures induced by various electrical and chemical stimuli. In mice, it has shown efficacy against maximal electroshock-induced seizures and seizures induced by chemical convulsants such as pentylenetetrazole, picrotoxin, and NMDA. dovepress.combioline.org.br The median effective dose (ED50) in these models ranged from 4.0 to 18.6 mg/kg (i.p.). bioline.org.br Retigabine is also effective in genetic models of epilepsy, such as attenuating sound-induced (audiogenic) seizures in DBA/2 and Frings mice. tga.gov.aubioline.org.br

A key finding from in vivo studies is retigabine's efficacy in models of pharmacoresistant epilepsy. dovepress.combioline.org.br For example, it has shown dose-dependent activity in the 6-Hz psychomotor seizure model in mice, which is known to be resistant to several conventional antiepileptic drugs. dovepress.comapexbt.com It also demonstrated efficacy in the amygdala kindling model in rats, which is predictive of activity against complex partial seizures in humans. tga.gov.au Studies have indicated that the anticonvulsant activity of retigabine does not diminish with repeated dosing, suggesting a low potential for tolerance development. tga.gov.au

| Model | Species | Effect | Reference |

|---|---|---|---|

| Maximal Electroshock (MES) | Mouse | Active (ED50 range = 4.0-18.6 mg/kg, i.p.) | bioline.org.br |

| Pentylenetetrazole (PTZ) | Mouse | Active (ED50 range = 4.0-18.6 mg/kg, i.p.) | bioline.org.br |

| Picrotoxin | Mouse | Active (ED50 range = 4.0-18.6 mg/kg, i.p.) | bioline.org.br |

| NMDA | Mouse | Active (ED50 range = 4.0-18.6 mg/kg, i.p.) | bioline.org.br |

| Audiogenic Seizures | DBA/2 & Frings Mice | Attenuated seizures | tga.gov.aubioline.org.br |

| 6-Hz Psychomotor Seizure | Mouse | Dose-dependently blocked seizures | apexbt.com |

| Amygdala Kindling | Rat | Active | tga.gov.au |

| Kainic Acid (KA)-induced Seizures | Rat | Dose-dependent effects; delayed onset and reduced severity at higher doses | j-epilepsy.org |

Genetically Engineered Animal Models of KCNQ Mutations (e.g., Kcnq2 knock-in mice)

Neuropathic Pain Models

Retigabine has been evaluated in several preclinical models of neuropathic pain, a type of chronic pain caused by damage or disease affecting the somatosensory nervous system. tga.gov.aunih.gov It has shown consistent activity in models of chronic neuropathic pain. tga.gov.au

Neuropathic pain is often characterized by hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to normally non-painful stimuli). Retigabine has been shown to relieve these pain-like behaviors in animal models. researchgate.netnih.govnih.gov

In rats with a nerve ligation injury (a model of neuropathic pain), retigabine dose-dependently:

Elevated the pain threshold in response to tactile stimulation (anti-allodynic effect). researchgate.netnih.gov

Prolonged the withdrawal latency to a thermal stimulus (anti-hyperalgesic effect). researchgate.netnih.gov

The efficacy of retigabine in these models was found to be comparable to that of other established treatments for neuropathic pain, such as tramadol (B15222) and gabapentin. researchgate.netnih.gov

The analgesic effects of retigabine are primarily mediated through the activation of KCNQ channels. tga.gov.auresearchgate.net These channels are expressed in neurons involved in pain pathways, including primary afferent fibers and spinal cord neurons. oncotarget.com

The contribution of KCNQ channels to retigabine's anti-nociceptive effects is supported by the following findings:

The anti-allodynic effect of retigabine in neuropathic pain models can be blocked or diminished by the administration of a selective KCNQ channel blocker, such as linopirdine (B1675542) or XE991. researchgate.netnih.govdoi.org This indicates that the potassium channel opening properties of retigabine are crucial for its ability to reduce neuropathic pain. researchgate.netnih.gov

Spinal (intrathecal) administration of retigabine produces analgesic effects, and these effects are also blocked by KCNQ inhibitors, suggesting a site of action within the spinal cord. doi.org

Activation of KCNQ channels hyperpolarizes neurons, reducing their excitability. oncotarget.com In the context of pain, this can suppress the abnormal firing of sensory neurons that contributes to hyperalgesia and allodynia. oncotarget.com

Table 2: Efficacy of Retigabine in Preclinical Neuropathic Pain Models

| Pain Model | Animal Species | Effect of Retigabine | Blocking Agent | Reference(s) |

|---|---|---|---|---|

| Nerve Ligation (L5) | Rat | Anti-hyperalgesic (thermal), Anti-allodynic (tactile) | Linopirdine, XE991 | researchgate.netnih.govdoi.org |

| Chronic Constriction Injury | Rat | Reduction of nociceptive behaviors | Not specified | uj.edu.pl |

| Spared Nerve Injury | Rat | Reduction of nociceptive behaviors | Not specified | uj.edu.pl |

Anti-hyperalgesic and Anti-allodynic Effects

Anxiety and Affective Disorder Models

This compound has demonstrated notable anxiolytic-like effects in various preclinical models of anxiety. These studies suggest that its mechanism of action, primarily through the positive modulation of KCNQ potassium channels, may contribute to its anxiolytic properties.

Anxiolytic Activity (e.g., Marble Burying Test, Zero Maze)

In preclinical assessments, retigabine has shown efficacy in models designed to evaluate anxiolytic activity. tga.gov.au The marble burying test, a behavioral paradigm used to assess anxiety and obsessive-compulsive-like behaviors in rodents, has been a key assay. nih.govcpn.or.krcpn.or.kr In this test, a reduction in the number of marbles buried is indicative of an anxiolytic effect. cpn.or.krcpn.or.kr Retigabine demonstrated anxiolytic activity in the mouse marble burying model. tga.gov.au Evidence suggests that this effect is mediated by its action on KCNQ channels. tga.gov.au

Similarly, retigabine exhibited anxiolytic effects in the mouse zero maze test, another standard behavioral model for anxiety. tga.gov.au The zero maze consists of a circular platform with alternating open and closed quadrants. An increase in the time spent in the open quadrants is interpreted as a decrease in anxiety-like behavior.

Table 1: Anxiolytic Activity of this compound in Preclinical Models

| Test/Model | Species | Observed Effect | Implication |

|---|---|---|---|

| Marble Burying Test | Mouse | Exhibited anxiolytic activity. tga.gov.au | Suggests potential for reducing anxiety and obsessive-compulsive-like behaviors. |

| Zero Maze Test | Mouse | Exhibited anxiolytic activity. tga.gov.au | Indicates a reduction in anxiety-like behavior. |

Neuroprotection Studies

Preclinical research has explored the neuroprotective potential of this compound in various models of neuronal injury and degeneration. These studies suggest that beyond its anticonvulsant properties, retigabine may offer protection to neurons through multiple mechanisms.

Protection against Excitotoxicity (e.g., TBOA-induced)

Excitotoxicity, a pathological process by which excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, is implicated in various neurological disorders. mdpi.com Retigabine has been shown to confer neuroprotection in an in vitro model of excitotoxicity induced by the glutamate transporter blocker DL-threo-β-benzyloxyaspartate (TBOA). nih.gov In this model, which mimics the effects of excessive extracellular glutamate, retigabine prevented the hallmarks of excitotoxicity in hypoglossal motoneurons, including bursting activity and cell death. nih.gov The neuroprotective effect of retigabine against TBOA-induced excitotoxicity was abolished by the KCNQ channel blocker XE-991, indicating that this protection is mediated through the positive modulation of the M-current. nih.gov

Reduction of Reactive Oxygen Species (ROS) Production

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key contributor to neuronal damage. There is evidence to suggest that retigabine may mitigate the formation of ROS, which could be a component of its neuroprotective activity. tga.gov.au In studies using organotypic hippocampal slice cultures, retigabine was found to reduce ROS production induced by serum withdrawal. nih.gov Specifically, both retigabine and the structurally related compound flupirtine (B1215404) decreased serum withdrawal-induced ROS production in the dentate gyrus. nih.gov Furthermore, in a model of TBOA-induced excitotoxicity in hypoglossal motoneurons, retigabine prevented the significant generation of ROS. nih.gov

Impact on Neuronal Cell Death and Apoptosis

Retigabine has demonstrated the ability to prevent neuronal cell death in models of excitotoxicity. nih.gov In studies on hypoglossal motoneurons, retigabine prevented cell death induced by TBOA. nih.gov This neuroprotective effect was linked to the prevention of the expression of apoptosis-inducing factor (AIF), a key molecule in a form of programmed cell death. nih.gov

However, the effect of retigabine on neuronal apoptosis can be complex. In the developing rat brain, repeated, but not acute, administration of retigabine was found to induce neuronal apoptosis in certain vulnerable brain regions. nih.govnih.gov This effect was observed with repeated dosing, which may be clinically relevant given its short half-life. nih.govnih.gov In contrast, a single exposure to retigabine did not cause a significant increase in apoptosis. nih.govnih.gov

Modulation of Motor Neuron Excitability (e.g., ALS models)

Altered motor neuron excitability is considered an early and critical event in the pathophysiology of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. nih.govnih.gov It is hypothesized that this hyperexcitability contributes to motor neuron death. nih.govneals.orgclinicaltrials.gov Retigabine, as a potassium channel opener, has been investigated for its potential to modulate this hyperexcitability.

In preclinical studies using induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients, retigabine was found to block hyperexcitability and improve motor neuron survival. imrpress.com Specifically, motor neurons derived from ALS patients showed a deficit in the delayed-rectifier potassium current, which may contribute to their hyperexcitability. imrpress.com Retigabine was able to counteract this effect. imrpress.com

Furthermore, computational modeling based on clinical trial data from ALS patients has verified that retigabine's mechanism of action in human motor axons involves targeting the gating of slow potassium channels. nih.govnih.gov The application of retigabine resulted in a hyperpolarizing shift in the half-activation potential of these channels. nih.govnih.gov

Table 2: Neuroprotective Effects of this compound in Preclinical Models

| Area of Study | Model | Key Findings |

|---|---|---|

| Excitotoxicity | TBOA-induced excitotoxicity in hypoglossal motoneurons | Prevented bursting, expression of toxic markers, and cell death. nih.gov |

| ROS Production | Serum withdrawal in organotypic hippocampal cultures | Reduced ROS production in the dentate gyrus. nih.gov |

| TBOA-induced excitotoxicity in hypoglossal motoneurons | Prevented large ROS generation. nih.gov | |

| Neuronal Cell Death | TBOA-induced excitotoxicity in hypoglossal motoneurons | Prevented cell death and AIF overexpression. nih.gov |

| Developing rat brain | Repeated, but not acute, administration induced neuronal apoptosis in specific regions. nih.govnih.gov | |

| Motor Neuron Excitability | iPSC-derived motor neurons from ALS patients | Blocked hyperexcitability and improved motor neuron survival. imrpress.com |

| Computational modeling of human motor axons (ALS patients) | Verified targeting of slow K+ channel gating. nih.govnih.gov |

Dopaminergic System Modulation

Preclinical research has extensively investigated the interaction between this compound and the brain's dopaminergic systems. As a modulator of KCNQ potassium channels, which are crucial for regulating neuronal excitability, retigabine has demonstrated a significant ability to influence dopamine-related pathways and behaviors. researchgate.netcore.ac.uknih.gov These channels are expressed on dopaminergic neurons in key brain regions like the ventral tegmental area (VTA). researchgate.netnih.gov By opening these channels, retigabine can hyperpolarize the neuronal membrane, thereby reducing cell excitability and firing rates. researchgate.netnih.govbiorxiv.org This mechanism underlies its potential to attenuate excessive dopaminergic activity, which is often associated with psychosis and substance use disorders. researchgate.netnih.gov

Reduction of Dopamine (B1211576) Release and Neuron Firing

Table 1: Effects of Retigabine on Dopaminergic Neuron Activity

| Parameter | Effect of Retigabine | Brain Region | Key Findings | Source |

|---|---|---|---|---|

| Basal Firing Rate | Reduced | Ventral Tegmental Area (VTA) | Dose-dependently reduced the basal firing rate of dopamine cells. | researchgate.netnih.gov |

| Burst Firing | Suppressed | Ventral Tegmental Area (VTA) | More potently suppressed burst firing activity compared to basal firing. | researchgate.netnih.gov |

| Spike Activity | Reduced | Substantia Nigra pars Compacta (SNc) | Significantly reduced spike activity, even in the presence of a D2 antagonist (haloperidol). | core.ac.uk |

| Dopamine Release | Reduced | Nucleus Accumbens | Prevented d-amphetamine-induced increases in dopamine release. | researchgate.netnih.gov |

| Dopamine Synthesis | Inhibited | Striatum | Inhibited dopamine synthesis under basal conditions. | core.ac.uk |

Potential for Antipsychotic-Like Effects

The hypothesis that psychotic symptoms are linked to an over-activity of dopamine cells in the mesencephalon has led researchers to investigate KCNQ channel openers as a novel therapeutic strategy. researchgate.netnih.gov The ability of retigabine to attenuate mesolimbic dopaminergic neurotransmission provides strong evidence for its potential as an antipsychotic agent. researchgate.netnih.gov

This potential is supported by its performance in preclinical models that are predictive of antipsychotic efficacy. In the conditioned avoidance response paradigm, a test where animals learn to avoid an unpleasant stimulus by responding to a signal, retigabine was found to inhibit these avoidance responses. researchgate.netnih.gov This effect is characteristic of clinically effective antipsychotic drugs and was blocked by the co-administration of the KCNQ channel blocker XE-991, confirming the mechanism of action. researchgate.netnih.gov

Furthermore, retigabine has shown efficacy in a neurodevelopmental model of schizophrenia. It significantly inhibits the hyperlocomotor response to a phencyclidine (PCP) challenge in rats that have been previously sensitized to PCP. researchgate.netnih.gov This model is considered relevant to schizophrenia, and the ability of retigabine to normalize behavior in these animals further points to a potential new class of antipsychotics based on KCNQ channel opening. researchgate.netnih.gov

Metabolism and Pharmacokinetic Interactions of Retigabine Dihydrochloride

Metabolic Pathways

The metabolism of retigabine (B32265) is dominated by two main Phase II processes: N-glucuronidation and N-acetylation. tga.gov.autga.gov.aunih.gov These pathways convert the parent drug into more water-soluble compounds, facilitating their excretion from the body.

Phase II Processes: N-Glucuronidation and N-Acetylation

N-glucuronidation is a major metabolic route for retigabine, resulting in the formation of inactive N-glucuronide metabolites. tga.gov.aueuropa.eu This process involves the transfer of glucuronic acid to the retigabine molecule. Alongside glucuronidation, retigabine is also metabolized through N-acetylation. tga.gov.autga.gov.au

Several UDP-glucuronosyltransferase (UGT) isozymes are responsible for the N-glucuronidation of retigabine. In vitro studies have identified UGT1A1, UGT1A3, UGT1A4, and UGT1A9 as key enzymes in this process. drugbank.comnih.govpharmacompass.com UGT1A9, in particular, has been shown to be capable of forming both N-glucuronides of retigabine, while UGT1A1 primarily produces one of the two. nih.gov The involvement of multiple UGT isoforms highlights the complexity of retigabine's glucuronidation.

UDP-Glucuronosyltransferase (UGT) Isozymes Involved (UGT1A1, 1A3, 1A4, 1A9)

Absence of Cytochrome P450 (CYP) Enzyme Involvement in Direct Oxidative Metabolism

A defining feature of retigabine's metabolism is the lack of direct involvement of the cytochrome P450 (CYP) enzyme system in its oxidative metabolism. tga.gov.autga.gov.auresearchgate.netresearchgate.net In vitro studies using human liver microsomes and in vivo studies have shown no evidence of significant oxidative metabolism of either retigabine or its N-acetyl metabolite, NAMR, by CYP enzymes. tga.gov.aueuropa.eu This characteristic minimizes the potential for drug-drug interactions with medications that are inhibitors or inducers of the CYP450 system. europa.eunih.gov

Active Metabolites

Anticonvulsant Activity of NAMR and Contribution to Pharmacological Effects

Table of Research Findings on Retigabine Metabolism

| Metabolic Pathway | Enzymes/Processes Involved | Resulting Metabolites | Activity of Metabolite |

|---|---|---|---|

| N-Glucuronidation | UGT1A1, UGT1A3, UGT1A4, UGT1A9 drugbank.comnih.govpharmacompass.com | Inactive N-glucuronides tga.gov.aueuropa.eu | Inactive |

| N-Acetylation | N-acetyltransferase drugbank.com | N-acetyl metabolite of retigabine (NAMR) tga.gov.auresearchgate.net | Active (less potent than retigabine) tga.gov.aueuropa.eutga.gov.au |

Drug-Drug Interactions

Retigabine dihydrochloride's potential for drug-drug interactions has been evaluated through both in vitro studies and clinical trials. As it is not metabolized by cytochrome P450 (CYP) isoenzymes, it generally has a low potential for pharmacokinetic interactions involving this major pathway. nih.gov

Interactions with Other Antiepileptic Drugs (AEDs)

Preclinical studies have demonstrated that combining retigabine with other antiepileptic drugs can result in enhanced anticonvulsant effects. In animal models, combinations of retigabine with carbamazepine (B1668303), valproate, and lamotrigine (B1674446) exhibited additive to synergistic action against electroshock-induced seizures. tga.gov.au Furthermore, studies in mice have shown synergistic interactions when retigabine is combined with levetiracetam (B1674943) and valproate. karger.com Additive interactions have been observed with carbamazepine, lamotrigine, phenytoin (B1677684), and topiramate (B1683207). karger.comkarger.com This suggests a potential for improved seizure control when retigabine is used as an adjunctive therapy. nih.gov

The clearance of retigabine can be influenced by co-administration with certain AEDs. Enzyme-inducing AEDs like carbamazepine and phenytoin have been shown to increase the clearance of retigabine. tandfonline.com A small phase II study indicated that carbamazepine and phenytoin increased retigabine clearance by approximately 27% and 36%, respectively. nih.govcambridge.org Another report from smaller phase II studies suggested that phenytoin could reduce retigabine systemic exposure by 35% and carbamazepine by 33%. europa.eumedicinesauthority.gov.mt

Conversely, a population pharmacokinetic analysis of combined data from various clinical studies showed that lamotrigine co-administration was associated with a 6.7% decrease in retigabine clearance. nih.gov However, another study reported a modest reciprocal interaction where lamotrigine reduced retigabine clearance by 13%. tandfonline.com Co-administration of valproic acid and topiramate did not appear to impact the pharmacokinetics of retigabine. nih.govtandfonline.com A pooled analysis of clinical study data also indicated no clinically significant effect on retigabine clearance by lamotrigine, levetiracetam, oxcarbazepine, topiramate, or valproate. europa.eumedicinesauthority.gov.mt

| Concomitant AED | Effect on Retigabine Clearance/Exposure | Source |

|---|---|---|

| Carbamazepine | ~27-33% increase in clearance / reduction in exposure | nih.govcambridge.orgeuropa.eumedicinesauthority.gov.mt |

| Phenytoin | ~35-36% increase in clearance / reduction in exposure | nih.govcambridge.orgeuropa.eumedicinesauthority.gov.mt |

| Lamotrigine | ~6.7-13% decrease in clearance | nih.govtandfonline.com |

| Valproic Acid | No significant impact | nih.govtandfonline.com |

| Topiramate | No significant impact | nih.govtandfonline.com |

| Levetiracetam | No clinically significant effect | europa.eumedicinesauthority.gov.mt |

| Oxcarbazepine | No clinically significant effect | europa.eumedicinesauthority.gov.mt |

Retigabine generally has a minimal effect on the concentrations of other AEDs. A pooled analysis of data from clinical studies showed that retigabine did not cause clinically significant changes in the plasma trough concentrations of a wide range of AEDs, including carbamazepine, clobazam, clonazepam, gabapentin, levetiracetam, oxcarbazepine, phenobarbital, phenytoin, pregabalin, topiramate, valproate, and zonisamide. europa.eu However, some studies have noted a decrease in lamotrigine concentrations. One report indicated that retigabine co-administration was associated with an approximate 20% decrease in lamotrigine trough concentrations. nih.govtga.gov.au Another study described an 18% decrease in exposure to lamotrigine. tga.gov.au

| AED | Effect of Retigabine Co-administration | Source |

|---|---|---|

| Lamotrigine | ~20% decrease in trough concentrations | nih.govtga.gov.au |

| Clonazepam | ~16% decrease in exposure | fda.gov |

| Carbamazepine | No clinically significant effect | europa.eu |

| Clobazam | No clinically significant effect | europa.eu |

| Gabapentin | No clinically significant effect | europa.eu |

| Levetiracetam | No clinically significant effect | europa.eu |

| Oxcarbazepine | No clinically significant effect | europa.eu |

| Phenobarbital | No clinically significant effect | europa.eu |

| Phenytoin | No clinically significant effect | europa.eu |

| Pregabalin | No clinically significant effect | europa.eu |

| Topiramate | No clinically significant effect | europa.eu |

| Valproate | No clinically significant effect | europa.eu |

| Zonisamide | No clinically significant effect | europa.eu |

Impact on Retigabine Clearance (e.g., Carbamazepine, Phenytoin, Lamotrigine)

Interactions with Other Pharmacological Agents (e.g., Digoxin (B3395198), CNS Active Agents)

Digoxin: In vitro studies have shown that the N-acetyl metabolite of retigabine (NAMR) can inhibit P-glycoprotein-mediated transport of digoxin in a concentration-dependent manner. tga.gov.aueuropa.eufda.gov This suggested a potential for increased digoxin serum concentrations. europa.eufda.gov However, a clinical study in healthy volunteers found that therapeutic doses of retigabine resulted in only a minor, non-clinically relevant increase (8-18%) in digoxin AUC (area under the curve) after a single oral dose. medicinesauthority.gov.mt

CNS Active Agents: Retigabine may potentiate the effects of other central nervous system (CNS) active agents. tga.gov.au Co-administration with ethanol (B145695) has been shown to increase visual blurring in healthy volunteers. europa.eu Additionally, retigabine may enhance the duration of anesthesia induced by certain agents like thiopental (B1682321) sodium. europa.eumedicinesauthority.gov.mt

P-glycoprotein (P-gp) Inhibition by NAMR

While retigabine itself is not an inhibitor of P-glycoprotein (P-gp) mediated transport, its N-acetyl metabolite, NAMR, has demonstrated inhibitory effects in vitro. tga.gov.aunih.gov NAMR inhibited P-gp-mediated transport of digoxin in a concentration-dependent manner. europa.eufda.gov In vitro data showed efflux inhibitions on P-gp transport activity for digoxin were 33%, 56%, and 70% with NAMR concentrations of 1µM, 10µM, and 100µM, respectively. fda.gov Although this raised the possibility of clinically significant interactions, a dedicated clinical study showed that co-administration of retigabine with digoxin resulted in only a minor increase in digoxin exposure, which was not considered clinically meaningful. medicinesauthority.gov.mt

Clinical Research Insights and Translational Implications

Neurophysiological Markers and Response to Retigabine (B32265) Dihydrochloride (B599025)

The mechanism of retigabine has led to investigations into its effects on neurophysiological markers beyond epilepsy, particularly in conditions involving neuronal hyperexcitability.

Neuronal hyperexcitability is considered a key pathophysiological feature in Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. clinicaltrials.govharvard.edu This has prompted research into whether retigabine could modulate this hyperexcitability in ALS patients. clinicaltrials.govneals.org

A clinical trial involving ALS patients demonstrated that retigabine could lower motor neuron excitability. harvard.edu This was a significant finding, as it represented a translational step from laboratory research using patient-derived stem cells to a clinical application. harvard.edu The research originated from studies that used patient stem cells to create motor neurons in the lab, which were found to be hyperexcitable. harvard.edu Retigabine was identified as a drug that could reduce this excitability. harvard.edu

A Phase 2 pharmacodynamic trial was designed to evaluate the effect of retigabine on motor neuron activity in people with ALS, using neurophysiological measures like transcranial magnetic stimulation (TMS) and threshold tracking nerve conduction studies (TTNCS). clinicaltrials.govneals.org A study assessing the acute effects of a single dose of retigabine in 18 ALS patients found significant changes in several axonal excitability parameters. universiteitleiden.nl Specifically, retigabine decreased the strength-duration time-constant and refractoriness compared to placebo. universiteitleiden.nl Computational modeling of the excitability changes suggested that retigabine's effects were consistent with a hyperpolarizing shift of the slow potassium (K+) channel activation. nih.gov These findings confirm that retigabine targets slow K+ channel gating in human motor axons and can reverse some of the abnormal excitability markers seen in ALS. universiteitleiden.nlnih.gov

Off-Target Actions and Their Mechanisms

Retigabine's primary action is on KCNQ (Kv7) potassium channels, which are expressed not only in neurons but also in other excitable cells throughout the body, leading to off-target effects. tga.gov.au

The presence of Kv7 channels in vascular smooth muscle suggests a role in cardiovascular regulation. nih.gov Studies in conscious rats have shown that retigabine can induce dose-dependent hypotension and vasodilation. nih.govnih.gov

Under normal blood pressure conditions, retigabine caused a significant fall in blood pressure and vasodilation in the hindquarters, with more transient vasodilator effects in the renal and mesenteric vascular beds. nih.govnih.gov Interestingly, when the rats were made acutely hypertensive, the vasodilator effects of retigabine in the renal and mesenteric arteries were enhanced, but the effect on the hindquarters' blood vessels was not. nih.govnih.gov This suggests that retigabine causes regionally specific vasodilation that differs under normotensive and hypertensive states. nih.gov Further investigation indicated that the vasodilator effect in the hindquarters was partly mediated by β2-adrenoceptors, although in vitro tests confirmed that retigabine itself is not a β-adrenoceptor agonist. nih.govnih.gov These findings highlight the potential for Kv7 channels as a therapeutic target for vascular diseases characterized by excessive vasoconstriction. nih.gov

The KCNQ4 subtype of potassium channels is crucial for the function of auditory outer hair cells in the inner ear. nih.govnih.govmednexus.org Mutations in the KCNQ4 gene can lead to a form of progressive hearing loss known as DFNA2. nih.gov Since retigabine also acts on KCNQ4 channels, there is a theoretical potential for it to affect inner ear function. tga.gov.aunih.gov

Retigabine has been shown to be a potent activator of KCNQ4 channels, enhancing their currents and shifting their voltage activation to more hyperpolarized potentials. nih.govnih.gov Research has explored using KCNQ channel openers like retigabine to restore function to mutated KCNQ4 channels that cause deafness. nih.gov While some non-pore mutations could be functionally rescued, mutations within the channel's pore region were generally unresponsive to the drug. nih.govnih.gov Although retigabine has been studied for its potential to prevent certain types of ototoxicity, its broad action on multiple KCNQ subtypes raises concerns about potential side effects that could limit its use for hearing loss. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Retigabine Dihydrochloride |

| Ezogabine |

| Zinc Pyrithione |

| Maxipost |

| Acrylamide (S)-1 |

| ML213 |

| XE991 |

| BMS-204352 |

| Riluzole |

| Lamotrigine (B1674446) |

| Carbamazepine (B1668303) |

| Phenytoin (B1677684) |

| Valproate |

| Ethosuximide |

| Levetiracetam (B1674943) |

| Lacosamide |

| Perampanel |

| Brivaracetam |

| Angiotensin II |

| Arginine vasopressin |

| CGP 20712A |

| ICI 118551 |

Cardiovascular Responses (Hypotensive and Vasodilator Effects)

Translational Research and Future Directions

The unique mechanism of action of this compound as a KCNQ potassium channel opener has spurred significant translational research, extending beyond its initial application in epilepsy. wikipedia.orgcaymanchem.com This research aims to harness its therapeutic potential for other neurological disorders and to develop next-generation compounds with enhanced efficacy and safety.

Exploration in Other Neurological Conditions (e.g., Tinnitus, Migraine, Stroke, Alzheimer's Disease)

The role of neuronal hyperexcitability as an underlying factor in various neurological conditions makes KCNQ channel modulation a promising therapeutic strategy. acs.orgnih.gov Consequently, retigabine has been investigated in several disorders characterized by this pathology.

Tinnitus: Tinnitus, the perception of ringing in the ears, is often associated with hyperactivity of nerve cells in auditory pathways. upmc.com Preclinical studies have shown that potassium channel modulators like retigabine show promise by altering the potassium currents that cause this hyperexcitability. mdpi.com Although retigabine itself was prescribed off-label for tinnitus and showed some effectiveness, its market withdrawal due to side effects halted this application. hearinghealthfoundation.org Research now focuses on developing analogues, like RL-81, specifically for tinnitus. upmc.com

Migraine: The potential for retigabine in the treatment of migraine and related diseases has been considered. wikipedia.orggoogle.com

Stroke: Preclinical data suggest that retigabine may have applications in treating stroke. researchgate.net Research in animal models of repetitive blast-induced traumatic brain injuries, which can have long-term effects comparable to stroke, found that acute treatment with retigabine reduced long-term detrimental effects like post-traumatic epilepsy and nerve fiber damage. nih.gov

Alzheimer's Disease: Neuronal network hyperexcitability is a key element in the pathogenesis of Alzheimer's disease (AD). nih.gov Studies in APP/PS1 transgenic mouse models of AD have shown that retigabine can alleviate cognitive impairment, reduce Aβ plaque numbers in the hippocampus and cortex, and decrease abnormal discharges in the brain. nih.gov It also appeared to lessen damage to Nissl bodies and reduce the expression of p-Tau protein. nih.gov These findings suggest that by reducing brain excitability, KCNQ channel openers like retigabine may ameliorate cognitive impairment in AD. researchgate.netnih.gov

Other Conditions: The therapeutic potential of retigabine has been explored in other areas as well.

Neuropathic Pain: Preclinical models have demonstrated retigabine's effectiveness in attenuating neuropathic and inflammatory pain. wikipedia.orgresearchgate.netresearchgate.net Its anti-allodynic effect in these models was linked to its KCNQ channel opening properties. researchgate.net

Amyotrophic Lateral Sclerosis (ALS): Given that motor neuron hyperexcitability may contribute to neurodegeneration in ALS, retigabine has been investigated as a potential therapeutic agent. alzdiscovery.orgclinicaltrials.gov A clinical trial in ALS patients assessed its effect on motor neuron excitability. clinicaltrials.gov

Summary of Retigabine Research in Other Neurological Conditions

| Neurological Condition | Key Research Findings | Supporting Evidence |

|---|---|---|

| Tinnitus | Associated with hyperexcitability in auditory pathways. Retigabine showed some off-label success. hearinghealthfoundation.org Research now focuses on developing improved analogues like RL-81. upmc.com | Preclinical animal studies mdpi.com, Human survey data hearinghealthfoundation.org |

| Stroke | Preclinical data suggest potential efficacy. researchgate.net In models of repetitive traumatic brain injury, it reduced long-term effects like post-traumatic epilepsy. nih.gov | Animal models researchgate.netnih.gov |

| Alzheimer's Disease | Reduces neuronal hyperexcitability. nih.gov In mouse models, it alleviated cognitive deficits, reduced Aβ plaques, and decreased p-Tau protein expression. nih.gov | Transgenic mouse models (APP/PS1) nih.gov |

| Neuropathic Pain | Effective in animal models of neuropathic and inflammatory pain. researchgate.net This effect is mediated by KCNQ channel activation. researchgate.net | Rodent models researchgate.net |

| Amyotrophic Lateral Sclerosis (ALS) | Investigated for its potential to reduce motor neuron hyperexcitability, a feature of ALS. alzdiscovery.orgclinicaltrials.gov | Human clinical trial (Phase 2) clinicaltrials.gov |

Development of Novel KCNQ Channel Activators with Improved Profiles

While retigabine established KCNQ channels as a valid therapeutic target, its clinical use was limited by adverse effects and issues with chemical stability. acs.orgrupress.org This has driven the development of novel KCNQ channel activators with improved pharmacological profiles, including greater potency, better subtype selectivity, and enhanced metabolic stability. acs.orgrupress.org

Several strategies are being employed:

High-Throughput and Virtual Screening: Researchers have used high-throughput screening of large compound libraries and computer-aided virtual screening to identify novel chemical scaffolds that activate KCNQ channels. aurorabiomed.com

Structure-Activity Relationship (SAR) Studies: Building on the known structure of retigabine and its binding site on KCNQ channels, researchers design and synthesize analogues with specific modifications. acs.org For example, a tryptophan residue in the KCNQ2/3 pore domain is known to be critical for retigabine binding. acs.org

In Silico Re-engineering: Computational approaches have been used to re-engineer existing neurotransmitters, such as glycine, to create derivatives that can activate specific KCNQ channel isoforms. springernature.com

These efforts have led to the identification of several promising new compounds:

Novel KCNQ Channel Activators

| Compound | Key Features and Improvements over Retigabine | Reference |

|---|---|---|

| SF0034 | Incorporates a fluorine substituent, which is expected to improve metabolic stability. It is five times more potent than retigabine in activating Kv7.2/Kv7.3 channels. | acs.org |

| RL-81 | A redesigned retigabine analogue with increased potency and narrowed targets (KCNQ2/3), reducing the likelihood of side effects. Specifically developed for tinnitus. | acs.orgupmc.com |

| Compound 60 | A potent and photochemically stable neuronal Kv7 channel activator with a higher brain/plasma distribution ratio and longer elimination half-life than retigabine. | acs.org |

| CF341 | An effective antiepileptic agent with high activity, good metabolic characteristics, low toxicity, and a high distribution rate in the brain. | aurorabiomed.com |

| ML277 | A potent activator of KCNQ1 channels with over 100-fold selectivity compared to KCNQ2 and KCNQ4 channels. | nih.gov |

| QO-series (e.g., QO-58) | Based on a pyrazolo[1,5-a]pyrimidin-7(4H)-one (PPO) scaffold, these compounds potently augment KCNQ2/3 channels and have shown analgesic efficacy in pain models. | researchgate.netkarger.com |

Strategies to Mitigate and Understand Adverse Mechanisms

A significant focus of ongoing research is to understand the mechanisms behind retigabine's adverse effects and to develop strategies to mitigate them. The primary adverse effects included central nervous system symptoms (dizziness, somnolence, confusion), urinary retention, and pigmentary changes in the skin and retina. rupress.orgnih.gov

Key factors contributing to these adverse effects are believed to be:

Metabolic Instability: Retigabine's chemical structure makes it susceptible to oxidation, which can lead to the formation of toxic metabolites. acs.org One hypothesis is that this involves the formation of quinone-like species. acs.org

Off-Target Effects: Retigabine is not completely selective and can affect various KCNQ channel subtypes (Kv7.2-7.5) expressed in different tissues, including smooth muscle cells and the retina, which likely contributes to side effects like urinary retention and pigmentary changes. rupress.org

To address these issues, researchers are pursuing several mitigation strategies:

Chemical Modification: Analogues are being designed to prevent the formation of toxic metabolites. One approach involves replacing the secondary amino group of retigabine with a sulfur atom, which shifts oxidation away from the aromatic ring. acs.org Another strategy is the introduction of an electron-withdrawing fluorine substituent to improve metabolic stability, as seen in the compound SF0034. acs.org

Improving Subtype Selectivity: Developing compounds that are more selective for the desired neuronal KCNQ2/3 channels is a major goal. rupress.org This could reduce off-target effects on channels like KCNQ4 and KCNQ5, which are expressed elsewhere in the body and may be linked to adverse events. rupress.org For example, the compound RL-81 was specifically designed to narrow its targets to KCNQ2/3. upmc.com

Combination Therapy: One study explored combining endocannabinoids with retigabine to potentially enhance the effect on M-channels (composed of Kv7.2/Kv7.3) and improve subtype selectivity. rupress.org

Summary of Retigabine Adverse Effects and Mitigation Strategies

| Adverse Effect/Mechanism | Underlying Cause | Mitigation Strategy |

|---|---|---|

| Pigmentary Changes (Skin/Retina), General Toxicity | Metabolic instability and oxidation leading to potentially toxic quinone-like metabolites. acs.org | Chemical modifications to improve stability, such as replacing the amino group with sulfur or adding fluorine (e.g., SF0034). acs.org |

| Urinary Retention, Visual Changes | Lack of subtype selectivity; off-target activation of KCNQ channels (e.g., KCNQ4, KCNQ5) in bladder smooth muscle and retinal tissue. rupress.orgtga.gov.au | Developing novel activators with higher selectivity for neuronal KCNQ2/3 channels (e.g., RL-81). upmc.comrupress.org |

| CNS Effects (Dizziness, Somnolence) | Broad effects on neuronal excitability. nih.gov Relatively low brain distribution may require higher dosing, increasing side effects. acs.org | Developing more potent compounds with better brain/plasma distribution ratios (e.g., Compound 60) to allow for lower, more targeted dosing. acs.org |

Q & A

Q. What experimental models are most suitable for evaluating Retigabine Dihydrochloride's efficacy in modulating potassium channels?

Answer: this compound’s primary mechanism involves activating neuronal Kv7.2-7.5 (KCNQ2-5) potassium channels, which can be studied using:

- In vitro electrophysiology : Utilize whole-cell patch-clamp recordings to measure hyperpolarization effects on membrane potential and action potential duration. Standard protocols include using intracellular solutions with 140 mM KCl and extracellular solutions with 5 mM KCl, as described in electrophysiological studies .

- Ex vivo muscle preparations : For muscle hyperexcitability studies, isolated muscle fibers from murine models (e.g., Clcn1 mutant mice) can assess retigabine’s ability to shorten myotonic discharges, as demonstrated in studies measuring force transients .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

Answer:

- Chromatographic methods : Use HPLC or GC-FID with optimized mobile phases (e.g., acetonitrile-phosphate buffer) to quantify retigabine and detect degradation products. For example, a GC-FID method validated for related dihydrochloride compounds (e.g., Tilorone Dihydrochloride) employs a DB-5 column and splitless injection mode .

- Spectroscopic characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For novel batches, compare with reference spectra from authoritative databases (e.g., PubChem or peer-reviewed syntheses) .

Q. What are the key considerations for designing dose-response studies with this compound in vivo?

Answer:

- Species-specific pharmacokinetics : Mice typically require doses of 5–15 mg/kg intraperitoneally to achieve CNS penetration, as shown in myotonia congenita models .

- Temporal effects : Monitor time-to-peak plasma concentration (Tmax ~30–60 minutes post-injection) and duration of K<sup>+</sup> current activation (up to 4 hours).

- Control for off-target effects : Include vehicle controls and co-administer selective KCNQ blockers (e.g., XE991) to isolate retigabine-specific effects .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo efficacy of this compound be resolved?

Answer: Contradictions often arise from differences in tissue penetration, metabolite activity, or compensatory mechanisms. Strategies include:

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma/tissue concentrations with electrophysiological outcomes. For example, in vivo retigabine may require higher doses due to blood-brain barrier efflux transporters .

- Tissue-specific profiling : Use microdialysis or MALDI imaging to map retigabine distribution in target tissues (e.g., skeletal muscle vs. brain) .

- Genetic knockdown models : Silence alternative K<sup>+</sup> channels (e.g., Kv1.1) in knockout mice to isolate KCNQ-dependent effects .

Q. What methodological approaches address this compound’s limited CNS efficacy despite robust muscle effects?

Answer:

- CNS-targeted delivery : Formulate retigabine in nanoparticles or liposomes to enhance brain bioavailability. For example, PEGylated liposomes can bypass P-glycoprotein efflux .

- Combination therapies : Co-administer retigabine with Na<sup>+</sup> channel blockers (e.g., mexiletine) to synergistically reduce hyperexcitability in both muscle and neurons .

- Behavioral assays : Use rotarod or grip-strength tests in murine models to differentiate peripheral vs. central side effects .

Q. How should researchers optimize analytical protocols for detecting this compound degradation products in environmental samples?

Answer:

- Accelerated degradation studies : Expose retigabine to stress conditions (e.g., UV light, acidic/basic hydrolysis) and identify byproducts via LC-MS/MS. For soil samples, employ solid-phase extraction (SPE) with C18 cartridges before analysis .

- Stability-indicating assays : Validate methods using ICH guidelines (e.g., Q2(R1)) to ensure specificity for retigabine amid degradation peaks .

Data Contradiction Analysis

Q. What statistical frameworks are recommended for reconciling variability in this compound’s electrophysiological data?

Answer:

- Mixed-effects models : Account for repeated measurements (e.g., pre/post-retigabine recordings in the same cell) and inter-subject variability. Use software like R (lme4 package) or Prism .

- Non-parametric tests : Apply Wilcoxon signed-rank tests for non-normal distributions (common in small-sample electrophysiology datasets) .

Q. How can conflicting reports on this compound’s pro-apoptotic vs. neuroprotective effects be investigated?

Answer:

- Dose-response meta-analysis : Pool data from multiple studies to identify threshold concentrations where neuroprotection transitions to toxicity.

- Cell-type-specific assays : Use primary neuron cultures vs. immortalized cell lines (e.g., SH-SY5Y) to isolate context-dependent effects .

Tables for Methodological Reference

Q. Table 1: Comparison of Analytical Techniques for this compound

| Method | Sensitivity (LOD) | Key Applications | Limitations | Reference |

|---|---|---|---|---|

| HPLC-UV | 0.1 µg/mL | Purity analysis, stability testing | Low resolution for isomers | |

| GC-FID | 0.05 µg/mL | Soil/environmental detection | Requires derivatization | |

| LC-MS/MS | 0.01 ng/mL | Metabolite profiling | High equipment cost |

Q. Table 2: In Vitro vs. In Vivo Outcomes of this compound

| Parameter | In Vitro (Patch-Clamp) | In Vivo (Murine Model) | Contradiction Resolution Strategy |

|---|---|---|---|

| KCNQ activation | EC50 ~1–5 µM | EC50 ~10–20 µM | Adjust for protein binding |

| Duration of effect | 10–30 minutes | 2–4 hours | Metabolite activity assays |

| CNS penetration | N/A | Limited (brain/plasma ratio 0.2) | Nanoparticle formulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.